molecular formula C5H11BrO B1275696 2-(2-Bromoethoxy)propane CAS No. 54149-16-5

2-(2-Bromoethoxy)propane

Cat. No.: B1275696
CAS No.: 54149-16-5
M. Wt: 167.04 g/mol
InChI Key: KYKUZTBLYLKPIT-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)propane (CAS 54149-16-5) is a halogenated ether with the molecular formula C₅H₁₁OBr and a molecular weight of 167.04 g/mol . It is also known by synonyms such as isopropyl-2-bromoethyl ether or this compound. This compound features a bromine atom attached to an ethoxy group, making it highly reactive in nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromoethoxy)propane is typically synthesized by reacting 2-bromoethanol with isopropyl dibromide under an inert gas atmosphere, such as nitrogen . The reaction conditions, including temperature and time, can be adjusted based on specific experimental requirements .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)propane involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(2-bromoethoxy)propane with four structurally related halogenated ethers:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound 54149-16-5 C₅H₁₁OBr 167.04 Bromoethyl, isopropyl Pharmaceutical intermediates, HAT drug candidates [1], [2], [3]
2-(2-Chloroethoxy)propane 13830-12-1 C₅H₁₁ClO 122.60 Chloroethyl, isopropyl Less reactive alkylation reactions [7]
2-(2-Bromoethoxy)tetrahydro-2H-pyran 17739-45-6 C₇H₁₃BrO₂ 209.08 Bromoethyl, tetrahydropyran Heterocyclic synthesis [15]
2-[2-(2-Bromoethoxy)ethoxy]ethanol 57641-67-5 C₆H₁₃BrO₃ 213.07 Bromoethyl, hydroxyl, ethoxy Surfactants, polymer chemistry [12]
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-bromo-2-methylpropanoate 872472-78-1 C₁₀H₁₉BrO₅ 299.16 Bromoester, hydroxyethoxy Controlled-release polymers, prodrugs [13]

Reactivity and Stability

  • Halogen Influence : The bromine atom in this compound enhances its reactivity in nucleophilic substitutions compared to its chloro analog (2-(2-chloroethoxy)propane). Bromine’s larger atomic radius and lower bond dissociation energy facilitate faster reactions under milder conditions .
  • Ring vs. Chain Structures : The tetrahydropyran derivative (CAS 17739-45-6) offers steric hindrance and increased stability due to its cyclic structure, making it suitable for synthesizing rigid heterocycles . In contrast, the linear chain of this compound allows greater flexibility in forming carbon-carbon bonds.
  • Hydrophilicity: The hydroxyl group in 2-[2-(2-bromoethoxy)ethoxy]ethanol (CAS 57641-67-5) improves water solubility, enabling applications in surfactants and biocompatible polymers .

Commercial Availability and Handling

  • Discontinuation Trends : 1-(2-Bromoethoxy)propane (a close variant) has been discontinued by suppliers like CymitQuimica, reflecting challenges in sourcing brominated ethers compared to their chloro or methoxy counterparts .
  • For example, related bromoethers like 1-bromo-2-(2-bromoethoxy)benzene mandate GHS-compliant safety protocols .

Biological Activity

2-(2-Bromoethoxy)propane, with the chemical formula C5H10Br2O, is a bromoalkyl ether that has garnered attention for its potential biological activities. This compound is particularly noteworthy due to its structural properties, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C5H10Br2O
  • CAS Number: 54149-16-5

The compound features a bromine atom attached to an ethoxy group, which is known to enhance its reactivity and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The presence of bromine can facilitate interactions with various enzymes, potentially leading to inhibition of key metabolic pathways.
  • Cell Membrane Interaction: The ether group may influence the compound's ability to integrate into lipid membranes, affecting membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that bromoalkyl ethers can induce oxidative stress in cells, leading to apoptosis or necrosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of various bromoalkyl compounds found that this compound exhibited significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit DNA replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range.

Cell Line IC50 (µM)
HeLa15.4
MCF-722.3
A54918.7

The mechanism of action appears to involve induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A clinical trial evaluated the efficacy of a formulation containing this compound as a topical antimicrobial agent for treating skin infections. Results showed a significant reduction in bacterial load after treatment compared to placebo.
  • Case Study on Anticancer Activity:
    In a preclinical model, administration of this compound led to tumor regression in xenograft models of breast cancer. Histological analysis indicated increased apoptosis in tumor tissues.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Bromoethoxy)propane to minimize byproducts?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2-bromoethanol with propane derivatives under controlled conditions (e.g., using a base like NaH in anhydrous THF at 0–5°C) can minimize side reactions like elimination. Evidence from similar bromoethoxy syntheses highlights the importance of inert atmospheres and slow reagent addition to suppress polymerization or oxidation .

Q. How can this compound be purified effectively after synthesis?

  • Methodology : Column chromatography using silica gel with a gradient elution (e.g., hexane:ethyl acetate 9:1 to 4:1) is effective. Alternatively, distillation under reduced pressure (40–60°C, 10–15 mmHg) can isolate the compound with >95% purity. Residual solvents should be monitored via GC-MS .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H NMR (CDCl₃) should show peaks for the propane backbone (δ 1.2–1.4 ppm, triplet), bromoethoxy groups (δ 3.5–3.7 ppm, multiplet), and methyl groups (δ 1.0–1.1 ppm, singlet) .
  • LCMS/HPLC : Retention times and m/z values (e.g., [M+H]⁺ ≈ 197) can be cross-referenced with literature. HPLC analysis under acidic conditions (0.1% TFA) is recommended for detecting polar impurities .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store at 0–4°C in amber glass vials under argon to prevent bromine displacement or hydrolysis. Avoid prolonged exposure to moisture or light, as degradation products (e.g., propylene glycol derivatives) may form .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in substitution reactions?

  • Methodology : The branched propane backbone creates steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., using KI/acetone assays) can compare reaction rates with linear analogs. Computational modeling (DFT) further predicts regioselectivity in nucleophilic attacks .

Q. What strategies mitigate hazards when scaling up reactions involving this compound?

  • Methodology :

  • Safety Protocols : Use explosion-proof equipment and avoid contact with oxidizers (e.g., peroxides) or strong bases. PPE recommendations include nitrile gloves and chemical-resistant aprons .
  • Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal to prevent environmental release .

Q. How can this compound serve as a linker in PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodology : Its ether linkages and bromine terminus enable conjugation via click chemistry (e.g., CuAAC with azide-functionalized E3 ligase ligands). Optimize spacer length by comparing PROTAC efficacy in degradation assays (e.g., Western blot for target protein levels) .

Q. How to resolve contradictions in NMR data for brominated ether derivatives like this compound?

  • Methodology : Contradictions often arise from solvent effects or impurity overlap. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess peak shifts. 2D NMR (COSY, HSQC) clarifies coupling patterns and confirms connectivity .

Q. What role does this compound play in synthesizing spirocyclic compounds?

  • Methodology : As a bifunctional alkylating agent, it can bridge aromatic and aliphatic moieties in spiro ring formation. Monitor reaction progress via TLC and isolate intermediates using flash chromatography. X-ray crystallography validates final structures .

Q. Methodological Tables

Application Key Technique Reference
Synthesis OptimizationColumn chromatography (hexane:EtOAc)
Structural Confirmation1^1H/13^{13}C NMR, LCMS
Safety ProtocolsPPE guidelines, waste neutralization
PROTAC Linker IntegrationClick chemistry, degradation assays

Properties

IUPAC Name

2-(2-bromoethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKUZTBLYLKPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397030
Record name 2-(2-bromoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-16-5
Record name 2-(2-bromoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethoxy)propane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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